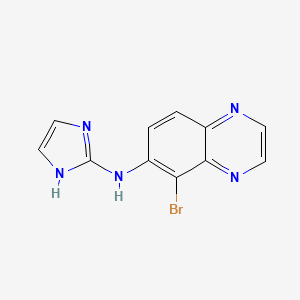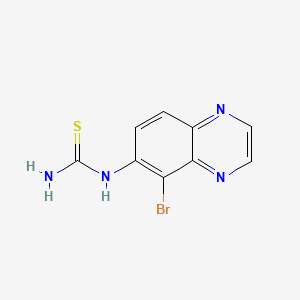
Fulvestrant Impurity 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fulvestrant Impurity 4 is a reference standard related to Fulvestrant, an estrogen receptor antagonist . The chemical name of this compound is (8R,9S,13S,14S,17S)-3-Hydroxy-13-methyl-7-(9-((methylsulfonyl)oxy)nonyl)-8,9,12,13,14,15,16,17-octahydro-11H-cyclopenta[a]phenanthren-17-yl acetate .
Synthesis Analysis
The synthesis of Fulvestrant and its impurities, including Impurity 4, can be analyzed using methods such as gas chromatography and high-performance liquid chromatography . These methods can quantify the levels of Fulvestrant and related impurities .科学的研究の応用
Quantitative Estimation Techniques
Thirupathi Dongala et al. (2021) developed expedient methods to analyze both active and inactive ingredients and other impurities in Fulvestrant injections, employing gas chromatography and high-performance liquid chromatography (HPLC). This study aimed at quantifying the levels of Fulvestrant and related impurities using HPLC, with a focus on improving the analysis time and peak resolution. The methods demonstrated excellent intra- and inter-day precision and were validated according to current ICH guidelines, highlighting their suitability for quality control laboratories to estimate solvents and impurities in pharmaceutical products (Dongala et al., 2021).
Supercritical Fluid Chromatography for Quantitative Determination
Venkata Narasimha Rao Ganipisetty et al. (2015) introduced supercritical fluid (carbon dioxide) chromatographic methods validated for the quantitative assay determination of Fulvestrant and Azacitidine, focusing on separating Fulvestrant from six potential impurities. This study validated new methods for their intended purposes in line with current ICH guidelines, emphasizing their applicability in routine quality control testing and stability analysis. Such methods facilitate the rigorous assessment of impurities, including Fulvestrant Impurity 4, ensuring the pharmaceutical quality and compliance with regulatory standards (Ganipisetty et al., 2015).
作用機序
Target of Action
Fulvestrant, including its impurities, primarily targets the estrogen receptors (ERs) present in cancer cells . These receptors play a crucial role in the growth and proliferation of hormone receptor-positive metastatic breast cancer cells .
Mode of Action
It works by competitively and reversibly binding to estrogen receptors, leading to two key changes :
Biochemical Pathways
The primary biochemical pathway affected by Fulvestrant Impurity 4 is the estrogen signaling pathway . By blocking the action of estrogen on cancer cells, Fulvestrant can slow down or arrest some breast tumors that need estrogen to grow .
Pharmacokinetics
Fulvestrant is known to be extensively metabolized in the body . The majority of Fulvestrant and its metabolites are associated with the plasma rather than the cellular components of the blood . The major route of excretion is via the feces (~80-90%), with less than 1% being excreted in the urine .
Result of Action
The result of this compound’s action is the inhibition of the growth and proliferation of hormone receptor-positive metastatic breast cancer cells . This is achieved by blocking the action of estrogen on these cells .
Action Environment
The action of this compound, like Fulvestrant, is influenced by environmental factors. For instance, the drug’s efficacy and stability can be affected by factors such as temperature and pH . .
将来の方向性
The future directions for the study of Fulvestrant and its impurities, including Impurity 4, could involve further development and validation of analytical methods for their quantification . Additionally, more research could be conducted to understand the implications of these impurities on the safety and efficacy of Fulvestrant .
生化学分析
Biochemical Properties
Fulvestrant Impurity 4, like Fulvestrant, may interact with estrogen receptors, proteins, and other biomolecules in the body . The nature of these interactions could be similar to those of Fulvestrant, which binds to estrogen receptors and blocks the action of estrogen on cancer cells .
Cellular Effects
Fulvestrant has been shown to slow down or arrest some breast tumors that need estrogen to grow . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fulvestrant, however, exerts its effects at the molecular level by binding to estrogen receptors, inhibiting their activity, and causing changes in gene expression . This compound may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
Fulvestrant has been studied extensively in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Fulvestrant has been shown to exhibit antitumor efficacy in preclinical models of breast cancer .
Metabolic Pathways
Fulvestrant is known to undergo several biotransformation pathways analogous to those of endogenous steroids, including oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and/or sulphate .
Transport and Distribution
Fulvestrant is known to be administered intramuscularly and is distributed throughout the body .
Subcellular Localization
Fulvestrant is known to bind to estrogen receptors, which are typically located in the nucleus of cells .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Fulvestrant Impurity 4 involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "2,4-difluorobenzaldehyde", "methyl 4-(bromomethyl)benzoate", "sodium hydride", "palladium on carbon", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: 4-bromo-2-fluoroaniline is reacted with 2,4-difluorobenzaldehyde in the presence of sodium hydride to form an intermediate Schiff base.", "Step 2: The Schiff base is then reacted with methyl 4-(bromomethyl)benzoate in the presence of palladium on carbon as a catalyst to form the desired product.", "Step 3: The product is purified by recrystallization from a mixture of acetic acid and ethanol, followed by washing with diethyl ether and drying under vacuum.", "Step 4: The final product is characterized by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis." ] } | |
CAS番号 |
1621885-82-2 |
分子式 |
C30H44O6S |
分子量 |
532.75 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)
![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)








![Benzyl[(R)-1-(1-naphthyl)ethyl]amine](/img/structure/B601904.png)


